(Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-10(8-16(2)15-9)7-11-12(18)14-13(20-11)17-3-5-19-6-4-17/h7-8H,3-6H2,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZYHHOWKMDFSY-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N=C(S2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)N=C(S2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-morpholinothiazol-4(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a broader class of pyrazole derivatives known for their diverse biological activities. Pyrazole compounds have been extensively studied for their potential as anti-inflammatory , analgesic , and antitumor agents. The structural features of (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one contribute to its bioactivity.
Synthesis and Structure
The synthesis of this compound involves the reaction of 1,3-dimethyl-1H-pyrazole with morpholinothiazole derivatives. The resulting compound exhibits a unique thiazole ring that enhances its pharmacological profile. The crystal structure analysis has shown significant intramolecular interactions that may influence its biological activity .
Anti-Cancer Properties
Recent studies have highlighted the anti-cancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have demonstrated efficacy against various cancer cell lines, including liver carcinoma (HepG2) and lung carcinoma (A549). These compounds induce apoptosis and inhibit cell proliferation through various mechanisms, including cell cycle arrest and autophagy modulation .
Case Study: Biological Evaluation
In a study evaluating the biological activity of novel pyrazole derivatives, it was found that certain compounds exhibited IC50 values as low as 5.35 µM against HepG2 cells. This suggests that modifications in the pyrazole structure can enhance anti-tumor activity .
Anti-Inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to exhibit significant inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. This characteristic makes them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects compared to traditional NSAIDs .
Structure-Aactivity Relationship (SAR)
Understanding the structure–activity relationship is crucial in optimizing the pharmacological properties of this compound. Studies indicate that modifications in the thiazole or pyrazole moieties can significantly influence the compound's potency and selectivity towards different biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Presence of Thiazole Ring | Enhances anti-cancer activity |
| Substituents on Pyrazole | Modulate anti-inflammatory effects |
| Morpholine Group | Improves solubility and bioavailability |
Mechanism of Action
The mechanism of action of (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis:
Pyrazole Substitutions :
- The target compound’s 1,3-dimethylpyrazole offers moderate steric hindrance and metabolic stability compared to bulkier groups like diphenyl () or halogenated aryl rings (). Chlorine in ’s compound may improve target binding via halogen bonds but could reduce solubility .
- Electron-donating groups (e.g., isopropoxy in ) may stabilize charge interactions, while electron-withdrawing groups (e.g., fluorine in ) could enhance reactivity .
The morpholine group in the target compound likely improves aqueous solubility compared to nonpolar substituents like heptyl () or benzyl () .
Stereochemical Considerations :
- All analogs retain the (Z)-configuration at the methylene bridge, crucial for maintaining planar geometry and optimal interactions with hydrophobic pockets in biological targets .
Computational and Experimental Insights:
Biological Activity
The compound (Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-morpholinothiazol-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by recent research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of the target compound typically involves the condensation reaction between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and morpholinothiazol derivatives. The resulting structure can be confirmed through various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Structural Formula
The molecular formula for the compound is . The presence of the pyrazole and thiazole rings contributes to its unique chemical properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing pyrazole and thiazole moieties exhibit significant antimicrobial activity. For instance, research indicates that derivatives similar to our target compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of thiazole derivatives has been widely studied. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antioxidant Activity
The antioxidant properties of pyrazole-containing compounds are attributed to their ability to scavenge free radicals. Studies suggest that these compounds can enhance the body's defense against oxidative stress, which is linked to various diseases .
Table of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging free radicals |
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of thiazole derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with a pyrazole ring exhibited enhanced activity against E. coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer effects of thiazole-pyrazole hybrids on human cancer cell lines. The study revealed that these compounds could effectively inhibit cell proliferation in breast cancer cells (MCF-7) by inducing apoptosis through mitochondrial pathways .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
- Use ethanol as a solvent under reflux conditions (2–10 hours) with equimolar ratios of precursors like 3,5-diaryl-4,5-dihydro-1Н-pyrazole and thiazolidinone derivatives. Post-synthesis, purify via recrystallization using DMF–EtOH (1:1) to remove impurities .
- For intermediates, consider chlorination of hydroxyl precursors (e.g., (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone) using POCl₃ or SOCl₂, monitored via TLC or GC-MS to minimize side products .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Employ 1H/13C NMR to confirm substitution patterns and isomer configuration (Z/E). For crystallographic analysis, use X-ray diffraction (e.g., Bruker APEXII diffractometer) with SHELX software for refinement. Monoclinic systems (space group P21/n) are common for pyrazolone derivatives .
- Validate hydrogen bonding and π-π stacking interactions via IR spectroscopy (e.g., carbonyl stretching at ~1700 cm⁻¹) and NOESY NMR to distinguish Z-isomers .
Q. How can regioselectivity challenges in pyrazole ring substitutions be addressed?
Methodological Answer:
Q. What purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallize crude products in polar aprotic solvents (DMF or DMSO) mixed with ethanol. For complex mixtures, use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) .
Advanced Research Questions
Q. How can molecular docking predict the compound’s binding affinity to inflammatory targets (e.g., COX-2)?
Methodological Answer:
- Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (compound) and receptor (target protein) using PyMOL for hydrogen atom addition and Gasteiger charges. Set grid box dimensions (20×20×20 Å) centered on the active site. Validate docking poses via RMSD clustering and compare binding energies (ΔG) to known inhibitors .
Q. What computational tools analyze electronic properties for structure-activity relationships (SAR)?
Methodological Answer:
Q. How to resolve contradictions in reaction yields from alternative synthetic routes?
Methodological Answer:
Q. What in vitro models evaluate anti-inflammatory mechanisms?
Methodological Answer:
Q. How to perform molecular dynamics (MD) simulations to study stability in biological environments?
Methodological Answer:
Q. How to confirm the Z-isomer configuration experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
